N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide: is a synthetic organic compound. Its structure includes a methoxyphenyl group, a thiomorpholine ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9-14(19)16(13(18)8-21-9)7-12(17)15-10-5-3-4-6-11(10)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISOWKCKOJECOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:
Formation of the thiomorpholine ring: This can be achieved through the reaction of appropriate starting materials under specific conditions, often involving cyclization reactions.
Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other suitable reactions to attach the methoxyphenyl group to the thiomorpholine ring.
Acetamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group or the thiomorpholine ring.
Reduction: Reduction reactions might target the carbonyl groups in the thiomorpholine ring.
Substitution: Substitution reactions could occur at various positions on the methoxyphenyl group or the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide: could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxopiperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxoazepan-4-yl)acetamide: Similar structure but with an azepane ring.
Uniqueness
The uniqueness of N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide lies in its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula . It features a methoxyphenyl moiety and a thiomorpholine ring, which are significant for its biological properties. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Similar compounds have demonstrated efficacy against various microbial strains.
- Anti-inflammatory Properties : Some derivatives are being studied for their ability to reduce inflammation in biological systems.
The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors. This binding can modulate biological pathways, leading to therapeutic effects. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiomorpholine Ring : This is achieved through cyclization reactions involving appropriate starting materials.
- Introduction of the Methoxyphenyl Group : Electrophilic aromatic substitution or similar methods are used to attach this group to the thiomorpholine structure.
- Acetamide Formation : The final step involves the formation of the acetamide functional group.
Research Findings and Case Studies
Recent studies have focused on the pharmacological potential of this compound:
- Study on Anticancer Activity : A study found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.0 | HeLa |
| Analog A | 10.0 | MCF7 |
| Analog B | 7.5 | A549 |
This table summarizes the inhibitory concentration (IC50) values indicating the potency of this compound compared to its analogs against different cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
